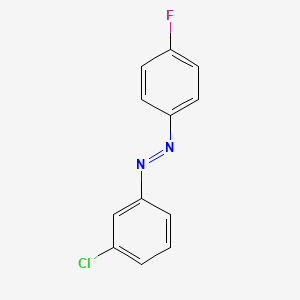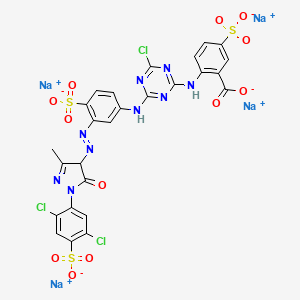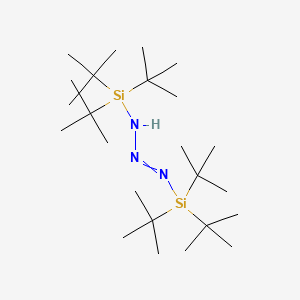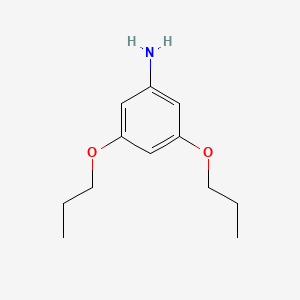![molecular formula C12H13NO4 B14385336 Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate CAS No. 89462-32-8](/img/structure/B14385336.png)
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate is an organic compound with a complex structure that includes an ester functional group, an amino group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate typically involves multi-step organic reactions. One common method is the esterification of 2-(3-amino-3-oxopropanoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [2-(3-amino-3-oxopropanoyl)phenyl]propanoate
- Ethyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate
- Methyl [2-(3-amino-3-oxopropanoyl)phenyl]butanoate
Uniqueness
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89462-32-8 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
methyl 2-[2-(3-amino-3-oxopropanoyl)phenyl]acetate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)6-8-4-2-3-5-9(8)10(14)7-11(13)15/h2-5H,6-7H2,1H3,(H2,13,15) |
InChI-Schlüssel |
NUYXYZGLBKOIOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=CC=C1C(=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)



![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)



![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
